molecular formula C16H22N2O5 B1306164 Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-16-7

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B1306164
CAS No.: 690632-16-7
M. Wt: 322.36 g/mol
InChI Key: XPOFZYJUWZHERT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate is a chemical building block primarily used in medicinal chemistry and pharmaceutical research. Its structure, featuring a nitroaromatic ether and a Boc-protected piperidine, makes it a versatile intermediate in synthesizing more complex molecules. Piperidine and piperazine carbamate derivatives are recognized in scientific literature as privileged scaffolds in drug discovery, particularly for creating potent and selective enzyme inhibitors . For instance, such structures have been investigated for modulating soluble epoxide hydrolase (sEH), a target for anti-inflammatory drug design, and for inhibiting enzymes in the endocannabinoid system like monoacylglycerol lipase (MAGL) . Researchers utilize this compound to develop novel therapeutic candidates for conditions involving inflammatory and neuropathic pathways. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFZYJUWZHERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383407
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-16-7
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a nitrophenol derivative reacts with a suitable piperidine intermediate.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl chloroformate as the esterifying agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Reduction: Formation of tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in drug development. Its structural characteristics allow it to interact with specific enzymes and receptors, suggesting possible applications in treating various diseases .
  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in organic synthesis and pharmaceutical development.

2. Biological Activity

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin.
  • Neuroprotective Effects : Related compounds have shown neuroprotective effects in vitro, particularly against oxidative stress-induced cell death. This suggests that modifications to the nitrophenoxy group may enhance neuroprotective efficacy.
  • Anti-inflammatory Properties : Research indicates that certain derivatives can significantly inhibit pyroptotic cell death in human macrophages, highlighting their therapeutic promise in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial pathogens; MIC comparable to ciprofloxacin
NeuroprotectiveEnhanced protective capabilities against oxidative stress in neuronal cell models
Anti-inflammatorySignificant inhibition of pyroptotic cell death; potential applications in inflammatory diseases

Case Studies

Antimicrobial Studies : In vitro evaluations have demonstrated potent activity against bacterial pathogens. Studies have shown that modifications to the nitrophenoxy group can significantly affect the antimicrobial efficacy of the compound.

Neuroprotective Mechanisms : A study explored neuroprotective effects of related nitrones, revealing that specific substitutions enhanced their protective capabilities against oxidative stress in neuronal cell models.

Inflammation Modulation : Research on anti-inflammatory potential indicated that certain derivatives could significantly inhibit pyroptosis and reduce interleukin-1β (IL-1β) release, suggesting therapeutic applications for inflammatory conditions.

Industrial Applications

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate is utilized in the pharmaceutical industry for the production of drugs and fine chemicals. Its unique chemical properties facilitate the development of new therapeutic agents through chemical modification and optimization processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate and analogous tert-butyl piperidine carboxylates:

Compound Substituent(s) Position Synthetic Route Yield Physical Properties Reported Bioactivity Reference
This compound 4-Nitrophenoxy 3 Likely SNAr reaction between 4-nitrophenol and Boc-piperidine precursor N/A Not reported N/A -
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl 4 Boc protection of 4-(4-methylpentyl)piperidine 86% White solid, NMR/HRMS confirmed N/A
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole 3 Coupling of tetrazole to Boc-piperidine N/A Not reported Antidiabetic (IC₅₀ = 7.12 μM)
Tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 4-Fluorostyryl 3 Wittig reaction from formyl-piperidine intermediate 56% Yellow oil Stereoselective activity studies
Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate 2,4-Dihydroxyphenyl 4 Multi-step synthesis involving phenolic coupling N/A Not reported Intermediate for pharmaceutics
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Amino, pyridin-3-yl 4 Boc protection of amino-pyridine-piperidine N/A Light yellow solid Safety data (respiratory/eye protection)

Structural and Electronic Differences

  • Substituent Effects: The 4-nitrophenoxy group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the aromatic ring compared to electron-donating groups (e.g., 4-methylpentyl in ). This property facilitates reactions like nucleophilic aromatic substitution, whereas styryl or phenethyl substituents (e.g., in ) enable conjugation or radical reactions.
  • Steric Considerations : The Boc group at the 1-position provides steric shielding, which may reduce reactivity at the piperidine nitrogen. This contrasts with unprotected analogs, where the NH group participates in hydrogen bonding or catalysis .

Physicochemical Properties

  • Solubility : The Boc group enhances lipid solubility, as evidenced by the oily or crystalline states of analogs (e.g., ). The nitro group in the target compound may reduce aqueous solubility relative to hydroxylated analogs like Tert-butyl 4-(2,4-dihydroxyphenyl)piperidine-1-carboxylate .
  • Stability : Nitro groups are generally stable under acidic conditions but may degrade under prolonged basic or reductive environments. This contrasts with tetrazole-containing analogs, which exhibit metabolic stability in biological systems .

Biological Activity

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 4-nitrophenoxy moiety. This structural configuration contributes to its lipophilicity and ability to interact with various biological targets. The molecular formula is C16H22N2O4C_{16}H_{22}N_{2}O_{4}, and its structure can be represented as follows:

Tert butyl 3 4 nitrophenoxy piperidine 1 carboxylate\text{Tert butyl 3 4 nitrophenoxy piperidine 1 carboxylate}

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the nitro group and piperidine ring likely plays a crucial role in these interactions, potentially affecting enzyme activity or receptor binding .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including glioblastoma (U251-MG cells). Treatment with this compound resulted in a notable decrease in cell proliferation, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
U251-MG26.2 ± 1.2Inhibition of cell growth via PTEN regulation
Other Cancer LinesVariesPotential modulation of signaling pathways

Neuroprotective Effects

Given its structural similarities to known neurotransmitter modulators, this compound has been investigated for neuroprotective effects. Preliminary data suggest that it may influence neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

The compound has also shown promise as an antibacterial and antifungal agent. Its structural characteristics allow it to interact with biological membranes or enzymes critical for microbial survival. Studies indicate that similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound could be developed further for these applications .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Multiple assays have confirmed the anticancer activity against glioblastoma cells, highlighting its potential as a lead compound for drug development targeting cancer.
  • Gene Expression Analysis : Transcriptome analyses following treatment with the compound revealed significant changes in gene expression related to cell growth and inflammatory responses, indicating its multifaceted role in cellular regulation .
  • Comparative Studies : Structural comparisons with related compounds have illustrated unique reactivity patterns and biological interactions, providing insights into the design of more effective derivatives .

Q & A

Q. What are the key considerations in designing a synthesis route for Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes nucleophilic aromatic substitution (SNAr) to introduce the 4-nitrophenoxy group. For example, reacting a tert-butyl-protected piperidine derivative with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . The tert-butyl carbamate (Boc) group is often used to protect the piperidine nitrogen during synthesis, requiring deprotection under acidic conditions (e.g., HCl in dioxane) . Key considerations include:
  • Reagent purity : Ensure anhydrous conditions to avoid side reactions.
  • Temperature control : Excessive heat may degrade the nitro group.
  • Protection/deprotection strategy : Boc groups are stable under basic conditions but require acidic cleavage .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons) and ¹³C NMR (δ ~155 ppm for the carbamate carbonyl) to confirm the core structure .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 351.16) .
  • HPLC : For purity assessment; retention time comparison against standards ensures no residual reactants .

Advanced Research Questions

Q. How can researchers optimize the substitution reaction to introduce the 4-nitrophenoxy group into the piperidine ring?

  • Methodological Answer : Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity .
  • Base choice : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
  • Kinetic monitoring : Track reaction progress via TLC or in situ FTIR to identify endpoint .
    Contradictions in yield data may arise from varying nitro group stability; reduce reaction temperature to 60°C if decomposition occurs .

Q. How should contradictory data in spectroscopic analysis be resolved when characterizing this compound?

  • Methodological Answer : Address discrepancies by:
  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm NOE correlations for stereochemistry .
  • Elemental analysis : Verify C, H, N, O percentages to rule out impurities .
    If MS shows unexpected adducts, re-run under softer ionization conditions (e.g., ESI instead of EI) .

Q. What are the challenges in scaling up the synthesis from laboratory to pilot scale?

  • Methodological Answer : Challenges include:
  • Heat management : Exothermic nitro group reactions require jacketed reactors with controlled cooling .
  • Solvent recovery : Dichloromethane (used in Boc deprotection) demands closed-loop systems to meet environmental regulations .
  • Purification : Replace column chromatography with crystallization; optimize solvent mixtures (e.g., ethyl acetate/hexane) for higher yield .
    Safety protocols (e.g., fire-resistant clothing, respiratory protection) are critical during scale-up due to flammability risks .

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